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Compound of Interest

Compound Name: Thalidomide-O-PEG5-Acid

Cat. No.: B15500154 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core chemical

properties of Thalidomide-O-PEG5-Acid, a bifunctional molecule integral to the advancement

of Proteolysis Targeting Chimeras (PROTACs). As a linker molecule, it facilitates the

connection between a target protein ligand and an E3 ubiquitin ligase ligand, thereby enabling

the targeted degradation of specific proteins. A thorough understanding of its chemical

characteristics is paramount for the rational design and successful synthesis of novel PROTAC-

based therapeutics.

Core Chemical and Physical Properties
Thalidomide-O-PEG5-Acid is a derivative of thalidomide featuring a polyethylene glycol (PEG)

linker terminating in a carboxylic acid. This structure allows for its conjugation to other

molecules, typically via amide bond formation. The PEG linker enhances the solubility and

stability of the resulting PROTAC molecule.

Quantitative Data Summary
The following table summarizes the key quantitative data for Thalidomide-O-PEG5-Acid.
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Property Value Source

CAS Number 2353563-48-9 [1]

Molecular Formula C₂₆H₃₄N₂O₁₂ [1][2]

Molecular Weight 566.56 g/mol [1][2]

Appearance White to off-white solid

Purity
≥95% (typically analyzed by

HPLC)
[2]

Solubility
Soluble in water, DMSO, DCM,

and DMF
[3]

Storage Conditions
Store at -20°C for long-term

stability
[1]

Experimental Protocols
The following sections detail the standard methodologies for the characterization of

Thalidomide-O-PEG5-Acid and similar compounds, ensuring their purity and structural

integrity for research and development applications.

Synthesis Workflow
The synthesis of PROTACs utilizing Thalidomide-O-PEG5-Acid typically involves the coupling

of the terminal carboxylic acid with a primary or secondary amine on the target protein ligand.
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Caption: General workflow for the synthesis of a PROTAC using Thalidomide-O-PEG5-Acid.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
Objective: To determine the purity of Thalidomide-O-PEG5-Acid.

Methodology:

Instrument: Agilent 1100 HPLC system or equivalent.

Column: Develosil ODS UG-5 (150 mm x 4.6 mm, 5 µm particle size) or a similar C18

reversed-phase column[4].
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Mobile Phase: A gradient of acetonitrile in 0.01M potassium dihydrogen orthophosphate

buffer or water with 0.1% formic acid[4]. A typical starting condition is 80:20

buffer:acetonitrile[4].

Flow Rate: 0.7-1.0 mL/min[4].

Detection: UV absorbance at 220 nm or 297 nm[4].

Injection Volume: 10-20 µL.

Data Analysis: The purity is determined by the peak area percentage of the main component.

Mass Spectrometry (MS) for Molecular Weight
Confirmation
Objective: To confirm the molecular weight of Thalidomide-O-PEG5-Acid.

Methodology:

Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI)

source.

Ionization Mode: Positive ESI mode is typically used for thalidomide derivatives.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 µg/mL).

Data Acquisition: Full scan mode to detect the [M+H]⁺ ion. For Thalidomide-O-PEG5-Acid,

the expected m/z would be approximately 567.56.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
Objective: To confirm the chemical structure of Thalidomide-O-PEG5-Acid.

Methodology:

Instrument: 400 MHz or 500 MHz NMR spectrometer.
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR: Provides information on the number and environment of protons. Expected signals

would include those from the thalidomide moiety, the PEG linker (typically a broad multiplet

around 3.6 ppm), and the terminal acid group.

¹³C NMR: Provides information on the carbon skeleton of the molecule. Specific chemical

shifts would correspond to the carbonyl groups of the thalidomide, the carbons of the

aromatic ring, and the repeating ethylene glycol units of the PEG chain[5].

Signaling Pathway: Mechanism of Action
Thalidomide-O-PEG5-Acid functions as the E3 ligase-recruiting component of a PROTAC. It

binds to Cereblon (CRBN), a substrate receptor of the Cullin 4A (CUL4A) E3 ubiquitin ligase

complex. This binding event initiates a cascade that leads to the degradation of the target

protein.

CRBN-Mediated Protein Degradation Pathway
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Caption: The signaling pathway of targeted protein degradation mediated by a Thalidomide-

based PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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